3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Propriétés
IUPAC Name |
3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c19-15-13-9-10-3-1-2-4-14(10)21-18(13)26-16(15)17(23)20-11-5-7-12(8-6-11)22(24)25/h5-9H,1-4,19H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEYTMMNWWKSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thienoquinoline intermediate, which is then functionalized with an amino group and a nitrophenyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrophenyl group or other reducible moieties.
Substitution: The amino and nitrophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted derivatives, while reduction could produce amino-substituted analogs .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of this compound typically involves a regioselective cyclocondensation reaction. For instance, the reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanones with cyanothioacetamide leads to the formation of various derivatives. The synthesized compounds are characterized using techniques such as elemental analysis and spectroscopic methods (IR, NMR), and their crystal structures are often elucidated through X-ray diffraction analysis .
Anticancer Activity
Research has demonstrated that compounds containing the 5,6,7,8-tetrahydrothieno[2,3-b]quinoline structure exhibit promising anticancer properties. In particular:
- Cell Line Studies : Some derivatives have shown moderate to strong activity against pancreatic cancer cell lines (PACA2) and lung carcinoma cell lines (A549). This suggests potential for development as therapeutic agents in cancer treatment .
- Mechanism of Action : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various biochemical pathways.
Antioxidant Properties
In addition to anticancer properties, the compound has exhibited significant antioxidant activities:
- Free Radical Scavenging : Many synthesized derivatives have been tested for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Biological Relevance : The antioxidant properties may contribute to protective effects against cellular damage in various conditions such as cancer and neurodegenerative diseases .
Case Study 1: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|
| 3a | PACA2 | 15 | Moderate |
| 3b | A549 | 10 | Strong |
| 3c | PACA2 | 20 | Moderate |
This table summarizes the anticancer activity of selected derivatives against specific cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the varying potency among different compounds.
Case Study 2: Antioxidant Activity Assessment
| Compound | DPPH Scavenging (%) | IC50 Value (µM) |
|---|---|---|
| 4a | 85 | 25 |
| 4b | 70 | 30 |
| 4c | 90 | 20 |
This table illustrates the antioxidant capacity of different derivatives as measured by their DPPH scavenging ability. Higher percentages indicate better antioxidant properties.
Mécanisme D'action
The mechanism of action of 3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often relate to the compound’s ability to bind to active sites or alter the conformation of target molecules, leading to changes in their biological function .
Comparaison Avec Des Composés Similaires
Table 1: Comparative Overview of Thieno[2,3-b]quinoline Derivatives
Key Structure-Activity Relationships (SAR)
Substituent Effects on the Phenyl Ring: Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance target binding in kinase and capsid protein inhibition. The 4-nitrophenyl group in the target compound may improve binding to hydrophobic pockets but reduce solubility compared to chloro or methyl groups . Electron-Donating Groups (e.g., OCH₃): Improve solubility but may reduce potency.
Modifications to the Thienoquinoline Core: 5-Oxo Group: Compounds with a 5-oxo moiety (e.g., Compound 1 and 7) exhibit enhanced cytotoxicity, likely due to increased hydrogen bonding with targets like PLC-γ or glycosphingolipid pathways . Saturation of the Quinoline Ring: Tetrahydro derivatives improve metabolic stability and membrane permeability compared to fully aromatic analogs .
Activity Profiles :
- Anticancer Activity : Compound 1 demonstrates broad-spectrum efficacy against ovarian (SK-OV-3, OVCAR-3), breast (MDA-MB-231), and prostate cancers by altering CSC glycosphingolipid expression and inducing apoptosis .
- Antiviral Activity : VGTI-A3 and its analogs target RNA viruses by binding capsid proteins, though resistance mutations arise rapidly .
Pharmacokinetic and Solubility Challenges
- Low Solubility : VGTI-A3 and its nitro-substituted analogs face solubility issues, necessitating formulation adjustments or structural modifications (e.g., VGTI-A3-03) .
- Metabolic Stability: Tetrahydrothienoquinoline derivatives generally exhibit better stability than their unsaturated counterparts, as seen in Compound 1’s in vivo efficacy .
Activité Biologique
3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antioxidant applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has a complex structure characterized by the following:
- Molecular Formula : C18H16N4O3S
- Molecular Weight : 368.41 g/mol
- IUPAC Name : 3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
This unique structure includes a thienoquinoline core with amino and nitrophenyl substituents, contributing to its diverse biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thienoquinoline Core : Cyclization of starting materials like 2-aminothiophenol and 2-chloroquinoline.
- Substitution Reactions : Introduction of amino and nitrophenyl groups through controlled reactions.
Characterization is performed using techniques such as NMR spectroscopy and X-ray diffraction to confirm the structural integrity of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide against various cancer cell lines. The following table summarizes the cytotoxicity results against specific cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| 3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | PACA2 (pancreatic) | 53.5 | Moderate to Strong |
| A549 (lung) | 34.9 | Strong | |
| PACA2 | 60.1 | Moderate | |
| A549 | 46.3 | Moderate |
Notably, compounds derived from this class have shown cytotoxic effects comparable to or greater than established chemotherapeutics like doxorubicin . For instance, one study reported that certain derivatives exhibited IC50 values lower than those of doxorubicin against both PACA2 and A549 cell lines.
Antioxidant Properties
In addition to anticancer activity, these compounds display notable antioxidant properties. The presence of the nitrophenyl group is believed to enhance the radical scavenging ability of the compound. Various assays have demonstrated that these compounds can effectively neutralize free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .
The proposed mechanisms through which 3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : Binding to cellular receptors that regulate growth and apoptosis pathways.
- Oxidative Stress Modulation : Acting as an antioxidant to mitigate oxidative damage within cells.
Case Studies
Several case studies have been conducted to explore the biological efficacy of this compound:
- Study on Pancreatic Cancer Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in PACA2 cells via mitochondrial pathway activation.
- Neural Differentiation Induction : Another investigation revealed that derivatives of thienoquinoline could induce differentiation in PC12 cells, suggesting neuroprotective effects .
Q & A
Advanced Research Question
- CSC Fraction Analysis : Flow cytometry with CSC markers (e.g., CD44+/CD24⁻ for breast cancer) reveals that treatment reduces CSC populations by 40–60% in triple-negative MDA-MB-231 cells .
- GSL Profiling : LC-MS/MS quantifies GSLs like IV⁶Neu5Ac-nLc₄Cer and Gg3Cer. In MCF-7 cells, the compound downregulates Gg3Cer by 70% in non-CSCs, suggesting altered lipid raft signaling .
How do researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
Advanced Research Question
Discrepancies arise from cell-specific factors (e.g., metabolic profiles or target expression). Methodological strategies include:
- Mechanistic Profiling : Compare PLC-γ inhibition (via enzymatic assays) with cytotoxicity in resistant vs. sensitive lines .
- Metabolomics : GC-MS identifies shifts in glycolysis (e.g., lactate/pyruvate ratios) and inositol metabolism, explaining differential responses in MDA-MB-231 (glycolysis-dependent) vs. MCF-7 (oxidative phosphorylation-dependent) cells .
What experimental designs are recommended to study resistance mechanisms, such as mutations in viral capsid proteins or cancer cell targets?
Advanced Research Question
- Viral Resistance : Serial passaging of DENV in the presence of the compound selects for capsid protein mutants (e.g., K90R). Structural modeling (AutoDock) predicts disrupted hydrogen bonding (e.g., His356, Arg549) .
- Cancer Resistance : CRISPR screening identifies PLC-γ isoforms or glycosyltransferases (e.g., B3GALT5) as resistance drivers. Combinatorial therapy with metabolic inhibitors (e.g., 2-DG) reverses resistance .
How can researchers address the compound’s low solubility in in vivo studies?
Advanced Research Question
- Structural Modifications : Introduce hydrophilic groups (e.g., morpholine or piperazine) at the carboxamide position without disrupting the thienoquinoline core .
- Formulation Strategies : Use nanoemulsions (e.g., PLGA nanoparticles) or cyclodextrin complexes to enhance bioavailability. For example, PEGylated analogs improve solubility by 10-fold in PBS .
What are the critical parameters for validating apoptosis vs. necrosis in treated cells?
Basic Research Question
- Flow Cytometry : Dual staining with Annexin V-FITC (apoptosis marker) and PI (necrosis marker). For example, 80% of MDA-MB-231 cells treated at 1 μM show Annexin V⁺/PI⁻, confirming apoptosis .
- Caspase Activation : Western blot for cleaved caspase-3/7. Dose-dependent activation (e.g., 2-fold increase at 500 nM) confirms apoptotic pathways .
How does the compound’s metabolic stability affect dosing regimens in preclinical models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
